3-(1-Hydroxybutyl)-4-(hydroxymethyl)oxolan-2-one
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Overview
Description
3-(1-Hydroxybutyl)-4-(hydroxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes a butyl group, a hydroxymethyl group, and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxybutyl)-4-(hydroxymethyl)oxolan-2-one typically involves the reaction of butyl alcohol with a suitable oxolanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like HPLC and NMR, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxybutyl)-4-(hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxolanone ring can be reduced to form a diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(1-Hydroxybutyl)-4-(hydroxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxybutyl)-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and oxolanone ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Hydroxyethyl)-4-(hydroxymethyl)oxolan-2-one
- 3-(1-Hydroxypropyl)-4-(hydroxymethyl)oxolan-2-one
- 3-(1-Hydroxybutyl)-4-(hydroxymethyl)oxolan-2-one
Uniqueness
This compound is unique due to its specific structural features, including the butyl group and the oxolanone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
119502-33-9 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-(1-hydroxybutyl)-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O4/c1-2-3-7(11)8-6(4-10)5-13-9(8)12/h6-8,10-11H,2-5H2,1H3 |
InChI Key |
QXCJMSMGYHDDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1C(COC1=O)CO)O |
Origin of Product |
United States |
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